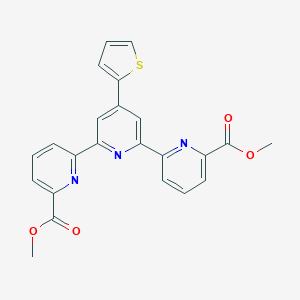
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate, also known as TTP or TTP-2, is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. TTP-2 is a terpyridine-based ligand that has been extensively studied for its ability to bind to metal ions and act as a catalyst in various chemical reactions.
Mécanisme D'action
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action involves its ability to bind to metal ions, particularly copper and iron, and act as a catalyst in various chemical reactions. The compound has been shown to induce oxidative stress in cancer cells, leading to DNA damage and ultimately, cell death. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has also been shown to inhibit the activity of enzymes involved in cancer cell growth and proliferation.
Biochemical and Physiological Effects:
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's biochemical and physiological effects are primarily related to its ability to induce oxidative stress and disrupt cellular processes. The compound has been shown to induce DNA damage and inhibit the activity of enzymes involved in cancer cell growth and proliferation. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has also been shown to exhibit anti-inflammatory and antioxidant properties, which may have implications for other disease states.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its ability to bind to metal ions and act as a catalyst in various chemical reactions. The compound's cytotoxic activity against cancer cells also makes it a promising candidate for cancer treatment. However, one of the limitations of using Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 in lab experiments is its low solubility in water, which can make it difficult to work with in aqueous environments.
Orientations Futures
There are several future directions for research involving Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2. One area of interest is the development of more efficient synthesis methods that can increase the yield of the compound. Another area of interest is the exploration of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's potential therapeutic applications in other disease states, such as neurodegenerative disorders and cardiovascular disease. Additionally, further research is needed to fully understand Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's mechanism of action and its potential side effects.
Méthodes De Synthèse
The synthesis of Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 involves a multi-step process that requires the use of various reagents and solvents. The first step involves the synthesis of 4-(2-thienyl)-2,2':6',2''-terpyridine, which is achieved by reacting 2-thiophenecarboxaldehyde with 2,2':6',2''-terpyridine in the presence of a base. The resulting product is then reacted with dimethyl malonate in the presence of a catalyst to yield dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate. The overall yield of the synthesis process is approximately 20%.
Applications De Recherche Scientifique
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2 has been extensively studied for its potential therapeutic applications, particularly in the field of cancer treatment. The compound has been shown to exhibit cytotoxic activity against various cancer cell lines, including breast, lung, and colon cancer. Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate-2's ability to induce apoptosis, or programmed cell death, in cancer cells has been attributed to its ability to bind to metal ions and disrupt cellular processes.
Propriétés
Nom du produit |
Dimethyl 4'-(2-thienyl)-6,2':6',6''-terpyridine-2,2''-dicarboxylate |
|---|---|
Formule moléculaire |
C23H17N3O4S |
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
methyl 6-[6-(6-methoxycarbonylpyridin-2-yl)-4-thiophen-2-ylpyridin-2-yl]pyridine-2-carboxylate |
InChI |
InChI=1S/C23H17N3O4S/c1-29-22(27)17-8-3-6-15(24-17)19-12-14(21-10-5-11-31-21)13-20(26-19)16-7-4-9-18(25-16)23(28)30-2/h3-13H,1-2H3 |
Clé InChI |
IZJYKCDNWNVAOB-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4 |
SMILES canonique |
COC(=O)C1=CC=CC(=N1)C2=CC(=CC(=N2)C3=NC(=CC=C3)C(=O)OC)C4=CC=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6,8-Dibromo-2-(2-bromophenyl)cyclohepta[b]pyran-4,9-dione](/img/structure/B288002.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(4-methoxyphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288003.png)
![3,5-dibromo-2-hydroxy-7-[(E)-3-(2-methylphenyl)prop-2-enoyl]cyclohepta-2,4,6-trien-1-one](/img/structure/B288006.png)
![3,5-dibromo-7-[(E)-3-(2-ethoxyphenyl)prop-2-enoyl]-2-hydroxycyclohepta-2,4,6-trien-1-one](/img/structure/B288008.png)
![2-[3-(3,4-Dimethylphenyl)acryloyl]-7-(methylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288010.png)
![2-[3-(3,5-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288012.png)
![2-[3-(3,4-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288013.png)
![2-[3-(2,6-Dichlorophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288014.png)
![2-(Ethylamino)-7-[3-(2-methoxyphenyl)acryloyl]-2,4,6-cycloheptatrien-1-one](/img/structure/B288018.png)
![2-[3-(4-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288019.png)
![2-[3-(2-Bromophenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288020.png)
![2-[3-(2-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288022.png)
![2-[3-(4-Ethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288023.png)
![2-[3-(2,5-Dimethoxyphenyl)acryloyl]-7-(ethylamino)-2,4,6-cycloheptatrien-1-one](/img/structure/B288024.png)